molecular formula C8H9NO2 B093709 Methyl 2-methylisonicotinate CAS No. 16830-24-3

Methyl 2-methylisonicotinate

Cat. No.: B093709
CAS No.: 16830-24-3
M. Wt: 151.16 g/mol
InChI Key: HHUNWJWOJPWLNK-UHFFFAOYSA-N
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Description

Methyl 2-methylisonicotinate (CAS 16830-24-3) is a high-purity chemical compound offered for research and development purposes. With the molecular formula C8H9NO2 and a molecular weight of 151.16 g/mol, it serves as a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals . This compound is characterized by a density of 1.1±0.1 g/cm³ and a boiling point of 221.9±20.0 °C at 760 mmHg . Researchers utilize this ester as a key intermediate for constructing more complex molecules containing the pyridine ring . It is supplied with a stated purity for use in laboratory settings. Handle with care; this compound may cause skin and eye irritation . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

methyl 2-methylpyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-6-5-7(3-4-9-6)8(10)11-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHUNWJWOJPWLNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10468273
Record name methyl 2-methylisonicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10468273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16830-24-3
Record name methyl 2-methylisonicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10468273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Starting Materials

The cyclization of β-aminocrotonic acid esters with 1,1,3,3-tetramethoxypropane represents a robust method for synthesizing 2-methylpyridine carboxylates. This two-step process involves:

  • Acid-catalyzed hydrolysis of 1,1,3,3-tetramethoxypropane to generate a reactive aldehyde intermediate.

  • Cyclocondensation with β-aminocrotonic acid ester in an alcohol solvent, forming the pyridine ring.

For Methyl 2-methylisonicotinate, substituting β-aminocrotonic acid methyl ester with its isonicotinic acid analog could theoretically yield the target compound. However, the isomer specificity of starting materials remains a critical factor.

Table 1: Optimized Conditions for Cyclization Reactions

ParameterExample 2Example 3Example 5
β-Aminocrotonic esterMethylMethylEthyl
Tetramethoxypropane (mol)2.52.02.0
Acid catalyst (mol)HCl (3.0)HCl (2.0)PTSA (2.0)
SolventMethanolMethanolEthanol
Temperature (°C)606060
Time (h)577
Yield (%)71.272.367.0
Purity (%)98.5098.1998.40

Key observations:

  • Methanol as a solvent consistently achieves higher yields (71–72%) compared to ethanol (67%).

  • Hydrochloric acid outperforms p-toluenesulfonic acid (PTSA) in reaction efficiency.

  • Extended reaction times (5–7 hours) at 60°C ensure complete cyclization.

Post-Reaction Workup and Purification

Neutralization and Extraction

After cyclization, the reaction mixture undergoes:

  • Reduced-pressure concentration to remove excess solvent.

  • pH adjustment to 5–7 using sodium hydroxide or carbonate, precipitating acidic byproducts.

  • Liquid-liquid extraction with ethyl acetate (5–7× mass of starting ester) to isolate the product.

Distillation and Purity Control

Vacuum distillation using rotary vane pumps yields final products with purities >98%. For instance, Example 2 achieved 98.50% purity after distillation.

Hydrogenation of Pre-Functionalized Pyridine Esters

Catalytic Hydrogenation Pathways

The reduction of methyl isonicotinate derivatives over palladium catalysts offers an alternative route. In Example 1 of Patent US3192220A:

  • Methyl isonicotinate is hydrogenated at 80°C under 60 psi hydrogen pressure.

  • Palladium on carbon (5 wt%) facilitates selective reduction, though the exact site (ring vs. ester) depends on reaction conditions.

Adapting this method to introduce a methyl group at the 2-position would require pre-functionalized substrates, such as 2-methylisonicotinic acid esters.

Table 2: Hydrogenation Parameters and Outcomes

ParameterExample 1
SubstrateMethyl isonicotinate
CatalystPd/C (5%)
Temperature (°C)80
Pressure (psi)60
Hydrogen uptake (mol)1.22
Reaction time (h)3.5
Yield (%)85

Challenges in Isomer-Specific Synthesis

Positional Selectivity in Pyridine Derivatives

The synthesis of this compound faces inherent challenges due to:

  • Regioselectivity : Directing substituents to the 2- and 4-positions on the pyridine ring requires precise control.

  • Starting material availability : Commercially available β-aminocrotonic acid esters are typically tailored for nicotinate (3-position) rather than isonicotinate (4-position) synthesis.

Proposed Modifications for Isonicotinate Synthesis

  • Use of 4-pyridinecarboxaldehyde as a starting material for cyclocondensation.

  • Directed ortho-metalation strategies to install methyl groups at the 2-position post-esterification.

Scientific Research Applications

Pest Management

Methyl 2-methylisonicotinate has shown significant potential as a semiochemical in pest control, particularly for managing thrips populations in agricultural settings.

Behavioral Effects on Thrips

  • Increased Activity : Research indicates that this compound induces increased walking and take-off behavior in western flower thrips (Frankliniella occidentalis), which enhances their susceptibility to traps and insecticides .
  • Trap Efficacy : The compound is utilized as an active ingredient in sticky traps designed to monitor and capture thrips. Studies have shown that traps containing this compound can increase thrip captures by up to 20 times compared to controls .

Case Study: Field Trials

In a series of field trials conducted across various greenhouse settings, this compound was tested alongside colored sticky traps. Results demonstrated a marked increase in the capture rates of multiple thrip species, including those known to vector plant viruses . This suggests its viability as part of integrated pest management strategies.

Medicinal Chemistry

This compound serves as an important intermediate in the synthesis of various pharmaceutical compounds.

Synthesis of Bioactive Molecules

  • Intermediate for IKK Beta Inhibitors : The compound is a precursor in the synthesis of specific ATP-competitive inhibitors such as ML-120B, which is under investigation for its anti-cancer properties .
  • Oncolytic Drugs : It also plays a role in the preparation of oncolytic agents like BAY-1082439, highlighting its significance in cancer research .

Organic Synthesis Applications

This compound is utilized in organic synthesis due to its chemical properties, which facilitate various reactions.

Reactivity and Derivative Formation

  • Versatile Building Block : The compound can be transformed into numerous derivatives through standard organic reactions, making it a valuable building block for chemists .
  • Synthesis Pathways : The preparation methods often involve straightforward reactions with readily available reagents, leading to high yields and purity levels exceeding 98% .

Mechanism of Action

The mechanism of action of methyl 2-methylisonicotinate involves its interaction with specific molecular targets. In biological systems, it may act as a ligand for certain enzymes or receptors, influencing their activity. The exact pathways and targets can vary depending on the specific application and context of its use.

Comparison with Similar Compounds

The following analysis compares Methyl 2-methylisonicotinate with its structural analogs, focusing on substituent effects, physicochemical properties, and applications.

Structural Analogs and Substituent Effects

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications/Notes
This compound* -CH₃ (2), -COOCH₃ (4) C₈H₉NO₂ 151.16 Not provided Hypothesized as a synthetic intermediate
Ethyl 2-methylisonicotinate -CH₃ (2), -COOCH₂CH₃ (4) C₁₀H₁₁NO₂ 177.20 25635-17-0 Research chemical (Thermo Scientific)
Methyl 2-aminoisonicotinate -NH₂ (2), -COOCH₃ (4) C₇H₈N₂O₂ 152.15 27655-40-9 Biochemical reagent for life science research
Methyl 2-chloroisonicotinate -Cl (2), -COOCH₃ (4) C₇H₆ClNO₂ 171.58 58481-11-1 Synthetic intermediate; requires inert storage
Methyl 5-amino-2-methoxyisonicotinate -NH₂ (5), -OCH₃ (2), -COOCH₃ (4) C₈H₁₀N₂O₃ 182.18 1368183-31-6 Pharmaceutical intermediate

*Note: this compound data inferred from analogs.

Key Observations:
  • Substituent Reactivity : Electron-donating groups (e.g., -CH₃, -OCH₃) enhance ring stability, while electron-withdrawing groups (e.g., -Cl) increase electrophilicity, influencing reaction pathways .
  • Steric Effects : The methyl group at the 2-position may hinder reactions at adjacent positions, a factor critical in regioselective synthesis.

Physicochemical Properties

Table 1: Physical and Chemical Properties
Compound Name Boiling Point (°C) Solubility Stability/Storage Hazard Profile
This compound* Not available Likely polar aprotic solvents Stable under inert conditions Data unavailable
Ethyl 2-methylisonicotinate Not reported Organic solvents Standard laboratory storage Not classified
Methyl 2-aminoisonicotinate Not reported DMSO, ethanol Stable at room temperature Potential irritant (inferred)
Methyl 2-chloroisonicotinate Not available Organic solvents Store under inert atmosphere H315, H319, H335 (skin/eye/respiratory irritation)
Methyl nicotinate 272–274 Ethanol, ether Stable in sealed containers Causes skin/eye irritation; requires medical attention upon exposure
Key Observations:
  • Solubility: All analogs dissolve in polar organic solvents (e.g., DMSO, ethanol), aligning with typical pyridine carboxylate behavior.
  • Hazards: Chloro-substituted derivatives pose higher risks (e.g., respiratory irritation) compared to amino or methyl analogs .

Biological Activity

Methyl 2-methylisonicotinate is a derivative of isonicotinate, a compound known for its biological activity, particularly in pest management. This article delves into the biological properties, mechanisms of action, and potential applications of this compound, supported by data tables and case studies.

Chemical Structure and Properties

This compound is a pyridine derivative characterized by the following chemical structure:

  • Chemical Formula : C₈H₉NO₂
  • Molecular Weight : 151.16 g/mol
  • CAS Number : [not specified in the sources]

The compound's structure allows it to interact with biological systems effectively, making it a candidate for various applications in agriculture and medicine.

Semiochemical Activity : this compound functions primarily as a semiochemical, which influences pest behavior. Specifically, it has been shown to affect the movement patterns of thrips, increasing their activity levels and consequently enhancing their capture in traps. This characteristic is crucial for integrated pest management strategies.

Antimicrobial Properties

Research indicates that compounds related to this compound exhibit antimicrobial properties. A study on similar isonicotinate derivatives demonstrated antibacterial effects against Gram-positive and Gram-negative bacteria, suggesting that this compound may possess similar activities .

Microorganism Activity Reference
Bacillus subtilisAntibacterial
Escherichia coliAntibacterial

Pest Management Applications

This compound has been extensively studied as a non-pheromone semiochemical for thrips management. Field studies have shown that it can significantly increase the capture rates of various thrips species when used in conjunction with sticky traps.

Thrips Species Capture Increase (%) Reference
Western Flower ThripsUp to 20 times
Onion ThripsUp to 20 times

Case Studies

  • Field Trials for Thrips Management : In multiple trials conducted in greenhouses, this compound was applied in sticky traps. The results indicated a marked increase in thrip captures compared to control traps without the compound. The increase in thrip activity due to the semiochemical led to better pest monitoring and management outcomes .
  • Toxicity Studies : Toxicity assessments reveal that this compound exhibits low acute toxicity with an estimated LD50 of approximately 3906 mg/kg in rodents. While classified as category V on GLP criteria for acute oral toxicity, it still poses risks such as skin irritation and respiratory tract effects upon significant exposure .

Safety and Toxicological Profile

This compound has been noted for its irritant effects on skin and eyes. In laboratory settings, exposure led to symptoms like redness and irritation, necessitating immediate medical attention in cases of contact. The compound's safety profile must be carefully considered when applied in agricultural contexts .

Q & A

Q. What are the critical parameters for synthesizing Methyl 2-methylisonicotinate with high purity?

Methodological Answer:

  • Reaction Optimization : Use anhydrous conditions to minimize hydrolysis (common in esterification reactions). Monitor reaction progress via TLC or HPLC, referencing retention factors against known standards .
  • Purification : Employ column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) followed by recrystallization. Validate purity via NMR (e.g., absence of residual solvent peaks) and GC-MS (≥95% purity threshold) .
  • Safety : Follow GHS guidelines for handling flammable solvents and corrosive catalysts (e.g., H₂SO₄). Use fume hoods and PPE (nitrile gloves, lab coat) .

Q. How should researchers characterize the physicochemical properties of this compound?

Methodological Answer:

  • Melting Point : Use a calibrated melting-point apparatus. Compare results to literature values (if available) and note discrepancies due to polymorphic forms .
  • Solubility : Perform sequential solubility tests in polar (e.g., water, methanol) and nonpolar solvents (e.g., hexane). Document saturation points at 25°C .
  • Spectroscopic Data : Assign ¹H/¹³C NMR peaks using DEPT and COSY experiments. For IR, identify ester carbonyl (C=O) stretches (~1740 cm⁻¹) and aromatic C-H bends .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

  • Exposure Control : Maintain airborne concentrations below OSHA PEL limits. Use local exhaust ventilation and monitor via gas detection tubes .
  • Spill Management : Neutralize acidic spills with sodium bicarbonate, then adsorb with inert material (e.g., vermiculite). Dispose as hazardous waste under EPA guidelines .
  • Toxicology : Review acute toxicity data (e.g., LD₅₀ in rodents) and prioritize substitution if safer analogs exist .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stability data for this compound under varying pH conditions?

Methodological Answer:

  • Experimental Design : Conduct accelerated stability studies (40°C/75% RH for 6 months) across pH 2–8. Quantify degradation products via LC-MS and compare kinetics using Arrhenius modeling .
  • Data Interpretation : Identify outliers by assessing instrument calibration logs and sample preparation consistency. Cross-validate with independent labs using harmonized protocols .
  • Mechanistic Insights : Use DFT calculations to predict hydrolysis pathways (e.g., nucleophilic attack at ester carbonyl) and correlate with experimental degradation profiles .

Q. What strategies are effective for analyzing trace impurities in this compound batches?

Methodological Answer:

  • Sensitive Detection : Employ UPLC-QTOF-MS with ion mobility for isomer separation. Use orthogonal methods (e.g., 2D-NMR) to confirm impurity structures .
  • Source Identification : Map impurity profiles to synthetic intermediates (e.g., unreacted 2-methylisonicotinic acid) or storage artifacts (e.g., oxidation by-products) .
  • Thresholds : Adhere to ICH Q3A guidelines for reporting, identifying, and qualifying impurities (≥0.1% for APIs) .

Q. How can ecological risk assessments for this compound be designed to account for bioaccumulation potential?

Methodological Answer:

  • Modeling : Use EPI Suite to estimate log Kow (octanol-water partition coefficient) and BCF (bioconcentration factor). Validate with in vitro assays (e.g., fish hepatocyte uptake studies) .
  • Field Studies : Monitor aquatic ecosystems downstream of synthesis facilities. Analyze sediment/water samples via SPE-LC-MS/MS to detect ng/L-level residues .
  • Regulatory Alignment : Compare results to EPA Ecotox thresholds and OECD 305 guidelines for persistent, bioaccumulative, and toxic (PBT) substances .

Q. What experimental controls are critical for ensuring reproducibility in catalytic studies involving this compound?

Methodological Answer:

  • Catalyst Characterization : Pre-activate metal catalysts (e.g., Pd/C) under inert atmospheres. Confirm surface area and dispersion via BET and TEM .
  • Replicate Design : Include triplicate runs with negative controls (no catalyst) and positive controls (known reactive substrates). Use internal standards (e.g., deuterated analogs) for LC-MS quantification .
  • Data Reporting : Document reaction parameters (temperature, stirring rate, solvent purity) in SI files per Beilstein Journal guidelines .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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